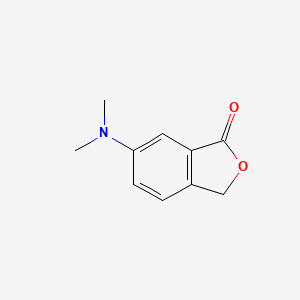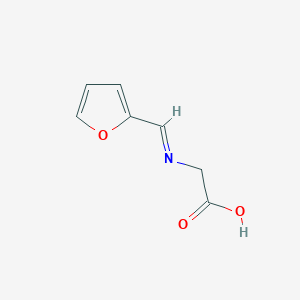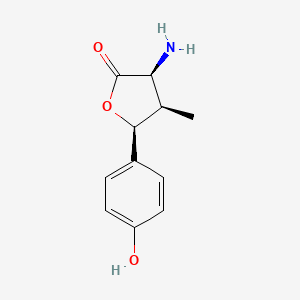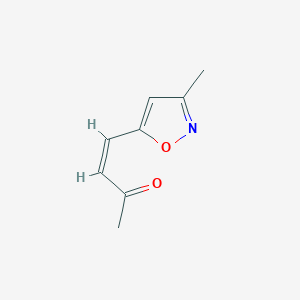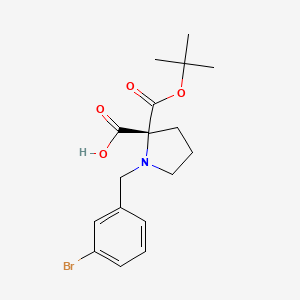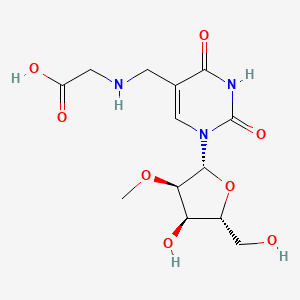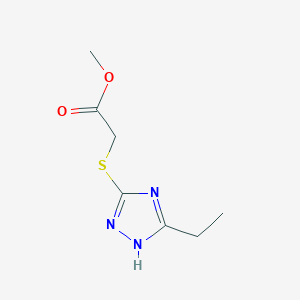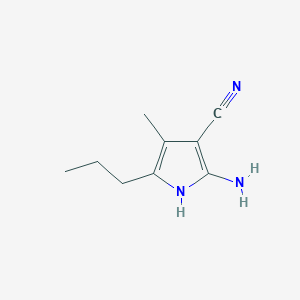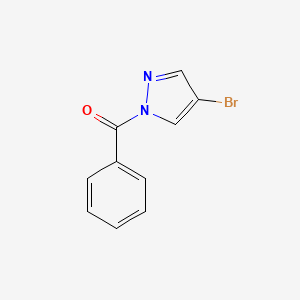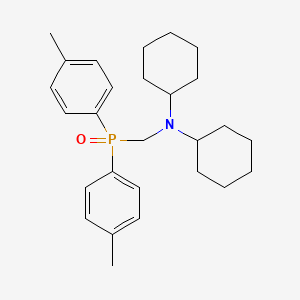
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is a chemical compound known for its unique structure and properties It is composed of a phosphine oxide core with two p-tolyl groups and a dicyclohexylamino methyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide typically involves the reaction of di-p-tolylphosphine with dicyclohexylamine and formaldehyde. The reaction is usually carried out under inert conditions to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Starting Materials: Di-p-tolylphosphine, dicyclohexylamine, and formaldehyde.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often using nitrogen or argon, at a controlled temperature.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors with precise control over reaction conditions. The use of automated systems ensures consistent quality and yield. The process may also include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The phosphine oxide group can undergo further oxidation under specific conditions.
Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.
Substitution: The compound can participate in substitution reactions where the dicyclohexylamino or p-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphine oxides, while reduction can regenerate the parent phosphine.
Scientific Research Applications
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: Utilized in the synthesis of advanced materials and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide involves its interaction with molecular targets through its phosphine oxide group. This group can coordinate with metal centers, influencing catalytic activity and reactivity. The dicyclohexylamino group may also play a role in modulating the compound’s properties and interactions.
Comparison with Similar Compounds
Similar Compounds
Di-p-tolylphosphine oxide: Lacks the dicyclohexylamino group, making it less sterically hindered.
Triphenylphosphine oxide: Contains three phenyl groups instead of p-tolyl groups, affecting its electronic properties.
Bis(diphenylphosphino)methane oxide: Features two phosphine oxide groups, offering different coordination chemistry.
Uniqueness
((Dicyclohexylamino)methyl)di-p-tolylphosphine oxide is unique due to the presence of the dicyclohexylamino group, which provides steric bulk and influences the compound’s reactivity and interactions. This makes it a valuable ligand in catalysis and a versatile tool in various chemical applications.
Properties
Molecular Formula |
C27H38NOP |
|---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[bis(4-methylphenyl)phosphorylmethyl]-N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C27H38NOP/c1-22-13-17-26(18-14-22)30(29,27-19-15-23(2)16-20-27)21-28(24-9-5-3-6-10-24)25-11-7-4-8-12-25/h13-20,24-25H,3-12,21H2,1-2H3 |
InChI Key |
VZVKZDSCAFHSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)P(=O)(CN(C2CCCCC2)C3CCCCC3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


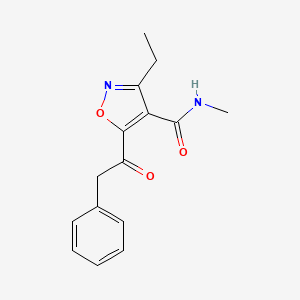
![Ethyl 7-chloro-3-iodo-2-methyl-pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B12875098.png)
